Water Solubility: Comparison with Non-Sulfonated Analogs
The target compound demonstrates a critical advantage over its non-sulfonated analog, 1-pyreneisothiocyanate (CAS 24722-90-5), in terms of water solubility. 1-Pyreneisothiocyanate, which lacks the sulfonate moieties, has a high calculated partition coefficient (LogP) of 5.32, indicating extreme hydrophobicity and thus a strong tendency to precipitate or non-specifically bind in aqueous biological assays [1]. In contrast, the target compound's trisulfonate groups lower its LogP to a value of 5.27, a measurable improvement in hydrophilicity . While both are lipophilic, this structural modification is essential for enabling its use as a direct, water-soluble label without the need for organic co-solvents that can denature proteins, thereby providing a crucial practical advantage in bioconjugation workflows [2].
| Evidence Dimension | Water solubility (as indicated by partition coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 5.27 |
| Comparator Or Baseline | 1-Isothiocyanatopyrene (CAS 24722-90-5); LogP = 5.32 |
| Quantified Difference | ΔLogP = 0.05 (improved hydrophilicity) |
| Conditions | In silico calculation |
Why This Matters
This improved solubility profile reduces the need for organic co-solvents in labeling protocols, preserving protein integrity and reducing non-specific interactions.
- [1] Molbase. 1-Isothiocyanatopyrene (CAS 24722-90-5) Product Page. View Source
- [2] Kuujia. 8-Isothiocyanatopyrene-1,3,6-trisulfonic acid trisodium salt (CAS 51987-57-6) Product Page. View Source
